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Compound of Interest

5-Nitro-2H-benzo[b][1,4]oxazin-
3(4H)-one

Cat. No.: B173625

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of
benzoxazinone derivatives, a class of heterocyclic compounds with significant therapeutic
potential. Benzoxazinones are key pharmacophores found in a variety of biologically active
molecules, exhibiting a broad range of activities including anti-inflammatory, anticancer, and
antimicrobial properties. The synthetic methods outlined herein are selected for their high
efficiency and reproducibility, making them suitable for both academic research and industrial
drug development.

Introduction

Benzoxazinone derivatives are a versatile scaffold in medicinal chemistry due to their ability to
interact with various biological targets. Their synthesis is a critical step in the discovery and
development of new therapeutic agents. This document details three robust, high-yield
synthetic methodologies, provides comprehensive experimental protocols, and summarizes key
guantitative data to facilitate comparison and selection of the most appropriate method for
specific research needs.

Data Presentation: Comparison of High-Yield
Synthetic Methods
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The following tables summarize the quantitative data for the three detailed synthetic protocols,
allowing for a direct comparison of their efficiency and applicability.

Table 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Aroyl
Chlorides

Aroyl Reaction Temperatur

Entry . . Yield (%) Reference
Chloride Time (h) e (°C)
Benzoyl

1 ] 2 Room Temp 92 [1]
chloride
4-

2 Nitrobenzoyl 4 Room Temp 86 [1]
chloride
4-

3 Chlorobenzoy 3 Room Temp 90 [1]
| chloride
4-

4 Methylbenzoy 3 Room Temp 88 [1]
| chloride

Table 2: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic
Anhydride

Reaction Time  Temperature

Entry Yield (%) Reference
(h) (°C)

1 3 130 100 2]

2 0.92 35-40 79 [2]

3 6 85 95 [3]

Table 3: Copper-Catalyzed Synthesis of 4H-3,1-benzoxazin-4-ones
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| Entry | Substrate | Catalyst | Base | Temperature (°C) | Yield (%) | Reference | |---|---|---]---|---|-
--| | 1 | N-Benzoyl-2-iodobenzamide | Cul (10 mol%) | KsPOa4 | 120 | 81 |[4] | | 2 | N-(4-
Methylbenzoyl)-2-iodobenzamide | Cul (10 mol%) | KsPOa | 120 | 75 [[4] | | 3 | N-(4-
Methoxybenzoyl)-2-iodobenzamide | Cul (10 mol%) | KsPOa | 120 | 78 |[4] | | 4 | N-Benzoyl-2-
bromobenzamide | Cul (10 mol%) | KsPOa | 120 | 65 |[4] |

Experimental Protocols

The following are detailed methodologies for the key synthetic procedures cited in the data
tables.

Protocol 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-
ones via Acylation of Anthranilic Acid with Aroyl
Chlorides

This one-pot method provides a rapid and high-yielding synthesis of 2-aryl-4H-3,1-benzoxazin-
4-ones at room temperature using a cyanuric chloride/DMF system as the cyclizing agent.[1]

Materials:

Anthranilic acid

o Substituted benzoyl chloride (e.g., benzoyl chloride, 4-nitrobenzoyl chloride)

e Triethylamine

e Chloroform

e Cyanuric chloride

e N,N-Dimethylformamide (DMF)

¢ Distilled water

e ICce

Procedure:
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To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform
(10 mL), add the corresponding benzoyl chloride (3 mmol).

Stir the mixture at room temperature for 2 hours.

In a separate flask, prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL).
Add the cyanuric chloride/DMF solution to the reaction mixture.

Continue stirring at room temperature for 4 hours.

Remove the solvent under reduced pressure.

Pour the residue into a mixture of distilled water (20 mL) and ice.

Collect the resulting precipitate by filtration, wash with cold water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-
aryl-4H-3,1-benzoxazin-4-one.

Protocol 2: High-Yield Synthesis of 2-Methyl-4H-3,1-
benzoxazin-4-one using Acetic Anhydride

This straightforward procedure utilizes the reaction of anthranilic acid with an excess of acetic

anhydride to produce 2-methyl-4H-3,1-benzoxazin-4-one in excellent yield.[2]

Materials:

Anthranilic acid

Acetic anhydride

Petroleum ether

Ethanol

Procedure:
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 In a round-bottom flask, combine anthranilic acid (0.01 mol, 1.37 g) and acetic anhydride (15
mL).

e Add a few porcelain chips and reflux the mixture at 130 °C for 3 hours (or at 35-40 °C for 50-
55 minutes for a lower temperature alternative).[2]

» Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:n-
hexane (1:1) solvent system.

o After completion, remove the excess acetic anhydride under reduced pressure using a rotary
evaporator.

» To the resulting solid, add petroleum ether to extract the product. Repeat the extraction to
ensure complete recovery.

» Evaporate the petroleum ether to obtain the crystalline product.

e Recrystallize the crude 2-methyl-4H-3,1-benzoxazin-4-one from ethanol to yield the pure
compound.[2]

Protocol 3: Copper-Catalyzed Intramolecular C-N
Coupling/Rearrangement for the Synthesis of 4H-3,1-
benzoxazin-4-ones

This method describes a facile and efficient copper-catalyzed synthesis of 4H-3,1-benzoxazin-
4-one derivatives from N-acyl-2-halobenzamides through a tandem intramolecular C-N
coupling and rearrangement process.[4]

Materials:

Substituted N-acyl-2-halobenzamide (e.g., N-benzoyl-2-iodobenzamide)

Copper(l) iodide (Cul)

Potassium phosphate (KsPOa4)

Anhydrous toluene
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« Nitrogen gas atmosphere

Procedure:

To an oven-dried Schlenk tube, add the N-acyl-2-halobenzamide (1.0 mmol), Cul (0.1 mmaol,
10 mol%), and KsPOa (2.0 mmol).

Evacuate and backfill the tube with nitrogen three times.

Add anhydrous toluene (5 mL) via syringe.

Stir the reaction mixture at 120 °C under a nitrogen atmosphere.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filter cake with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the desired 4H-3,1-
benzoxazin-4-one derivative.

Mandatory Visualizations
Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and

characterization of benzoxazinone derivatives.
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General Experimental Workflow for Benzoxazinone Synthesis
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Caption: General workflow for benzoxazinone synthesis.
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Signaling Pathways

Benzoxazinone derivatives have been shown to modulate key signaling pathways implicated in
cancer and inflammation, such as the NF-kB and PI3BK/mTOR pathways.

NF-kB Signaling Pathway Inhibition by Benzoxazinone Derivatives

The NF-kB signaling pathway is a critical regulator of inflammation, immunity, and cell survival.
Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some
benzoxazinone derivatives have been shown to inhibit this pathway, often by targeting the IkB
kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of
IKBa. This retains NF-kB in the cytoplasm and inhibits the transcription of pro-inflammatory and
pro-survival genes.
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NF-kB Signaling Pathway Inhibition by Benzoxazinone Derivatives

Cell Membrane

Cytoplasm

Benzoxazinone
Derivative
1

1
Activates ,'Inhibits

I
IKK Complex

Phosphorylates

TNFR

Ubiquitination &
Degradation

Proteasome

Translocation

Nucleus

[Transcription

Pro-inflammatory &
Pro-survival Genes

Click to download full resolution via product page

Caption: NF-kB pathway inhibition by benzoxazinones.
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PISK/mTOR Signaling Pathway Inhibition by Benzoxazinone Derivatives

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently
observed in various cancers. Certain benzoxazinone derivatives have been identified as dual
inhibitors of PI3K and mTOR, key kinases in this pathway. By inhibiting these kinases,
benzoxazinone derivatives can block downstream signaling, leading to the suppression of
tumor growth and induction of apoptosis.[5]
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PI3K/mTOR Signaling Pathway Inhibition by Benzoxazinone Derivatives
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Caption: PI3BK/mTOR pathway inhibition by benzoxazinones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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